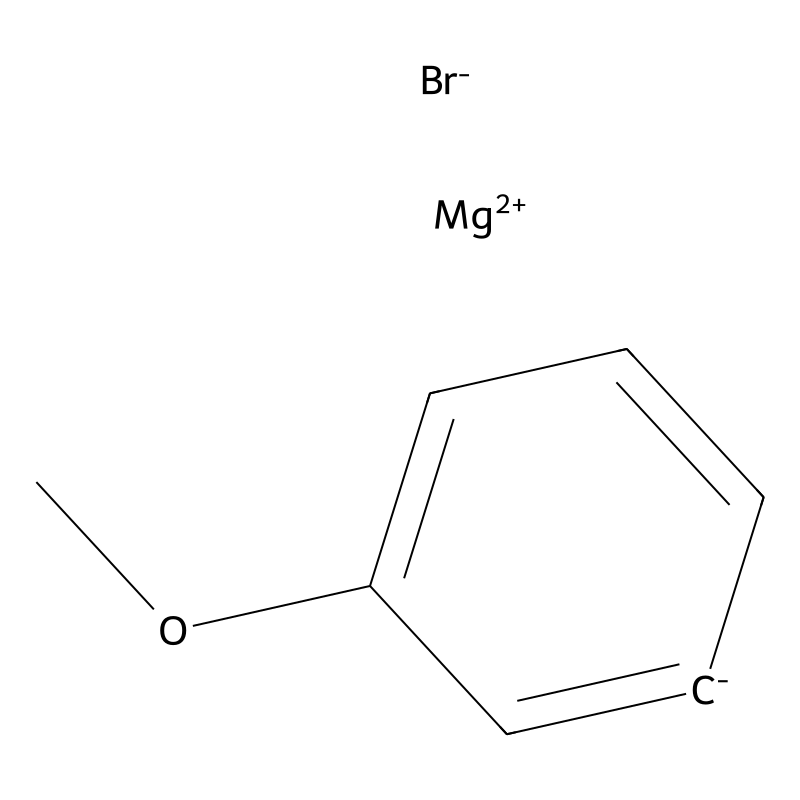

3-Methoxyphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is CHBrMgO, and it has a molecular weight of 211.34 g/mol. This compound is characterized by its highly reactive nature, which allows it to participate in various organic synthesis reactions. The structure consists of a methoxy group attached to a phenyl ring, with magnesium and bromine atoms forming the Grignard part of the molecule. It is typically available as a solution in solvents like tetrahydrofuran or toluene, and it appears as a clear yellow-brown liquid .

3-MPhMgBr is a flammable and reactive compound. It should be handled with caution under inert atmosphere and with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

- Flammability: Highly flammable liquid and vapor [].

- Reactivity: Reacts violently with water and moisture, releasing flammable gases like hydrogen [].

- Toxicity: Data on specific toxicity is limited, but it is likely to be harmful upon ingestion, inhalation, or skin contact due to its corrosive nature [].

Synthesis of Aryl Alcohols

One primary application of 3-MPhMgBr is the synthesis of aryl alcohols. Grignard reagents react readily with carbonyl compounds (aldehydes and ketones) to form new carbon-carbon bonds. In the case of 3-MPhMgBr, the reaction with a carbonyl group yields a secondary alcohol with a methoxy group (OCH3) at the 3rd position of the aromatic ring [1]. This reaction is particularly useful for introducing a methoxy-substituted aromatic moiety onto a complex molecule.

[1] Several research articles describe the utilization of 3-MPhMgBr for the synthesis of substituted aryl alcohols. You can find a detailed example in this publication: Hirao, T., & Asami, M. (2000). Total synthesis of (+)- and (−)-stephacidin B. The Journal of Organic Chemistry, 65(26), 8828-8834.

Preparation of Complex Organometallic Compounds

-Methoxyphenylmagnesium bromide can serve as a building block for the synthesis of more complex organometallic compounds. Its Grignard functionality allows it to participate in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions link the 3-methoxyphenyl group of 3-MPhMgBr with other organic fragments to create intricate molecular structures with diverse functionalities [2, 3].

[2] An example of Negishi coupling using 3-MPhMgBr can be found here: Takahashi, T., Ishihara, N., & Kuroda, S. (2008). Nickel-Catalyzed Negishi Coupling of Aryl and Alkenyl Grignard Reagents with Aryl Halides and Triflates: Efficient Synthesis of Biaryls and Alkenylated Arenes. Journal of the American Chemical Society, 130(14), 4940-4941.

[3] Kumada-Corriu coupling with 3-MPhMgBr is described in this publication: Soeda, H., Watanabe, Y., & Mukaiyama, T. (1989). Palladium-Catalyzed Cross-Coupling of 3-Methoxyphenylmagnesium Bromide with Vinyl Bromides. Chemistry Letters, 18(12), 2229-2232.

3-Methoxyphenylmagnesium bromide is primarily used in nucleophilic addition reactions. As a Grignard reagent, it reacts with carbonyl compounds such as aldehydes and ketones to form alcohols. The general reaction can be represented as follows:

where R represents the 3-methoxyphenyl group and R' represents the carbonyl moiety. This reaction exemplifies the utility of Grignard reagents in forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .

The synthesis of 3-methoxyphenylmagnesium bromide typically involves the reaction of magnesium metal with 3-bromoanisole in an anhydrous ether solvent such as tetrahydrofuran. The general procedure can be outlined as follows:

- Preparation: Dry magnesium turnings are placed in a flask under inert atmosphere.

- Addition of Bromide: 3-Bromoanisole is added slowly to the flask.

- Reaction: The mixture is stirred at room temperature until the magnesium is consumed.

- Isolation: The resulting solution of 3-methoxyphenylmagnesium bromide can be concentrated or used directly in subsequent reactions.

This method highlights the typical approach for synthesizing Grignard reagents, which requires careful control of moisture and air exposure due to their reactivity .

3-Methoxyphenylmagnesium bromide finds extensive use in organic synthesis, particularly for:

- Synthesis of Alcohols: It serves as a key reagent for producing secondary and tertiary alcohols from carbonyl compounds.

- Formation of Carbon-Carbon Bonds: It is utilized in coupling reactions to build complex organic frameworks.

- Preparation of Heterocycles: The compound can participate in reactions leading to heterocyclic compounds, which are important in medicinal chemistry .

Interaction studies involving 3-methoxyphenylmagnesium bromide focus primarily on its reactivity with various electrophiles. For instance, its interactions with carbon dioxide lead to the formation of carboxylic acids upon hydrolysis. Additionally, it reacts vigorously with water, releasing hydrogen gas and forming the corresponding alcohol, which emphasizes the importance of handling this compound under anhydrous conditions .

Several compounds share structural or functional similarities with 3-methoxyphenylmagnesium bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxyphenylmagnesium bromide | CHBrMgO | Similar structure; differs by methoxy position |

| 4-Methoxyphenylmagnesium bromide | CHBrMgO | Similar structure; differs by methoxy position |

| Phenylmagnesium bromide | CHMgBr | Lacks methoxy group; simpler reactivity |

| 3-Fluorophenylmagnesium bromide | CHFBrMg | Contains fluorine; alters electronic properties |

These compounds demonstrate variations in substituent positions on the phenyl ring or different substituents entirely, affecting their reactivity patterns and applications in organic synthesis .

Traditional Synthesis via Magnesium-Halogen Exchange

The conventional preparation of 3-methoxyphenylmagnesium bromide follows the classical Grignard synthesis protocol, involving the direct reaction between 3-methoxybromobenzene (meta-bromoanisole) and activated magnesium metal in anhydrous ethereal solvents [7] [8]. This traditional approach has been extensively documented and represents the foundational methodology for aryl Grignard reagent formation.

The fundamental reaction proceeds according to the following stoichiometry:

3-CH₃OC₆H₄Br + Mg → 3-CH₃OC₆H₄MgBr

Reaction Conditions and Solvent Systems

Traditional synthesis typically employs rigorously anhydrous tetrahydrofuran or diethyl ether as the reaction medium, with tetrahydrofuran demonstrating superior solvating properties for the magnesium center [9] [5]. The reaction is conducted under inert atmosphere conditions, typically using argon or nitrogen gas to exclude moisture and oxygen [10] [11]. Temperature control represents a critical parameter, with initiation temperatures ranging from 50-80°C, followed by maintenance at reflux conditions for 0.5 to 16 hours depending on the specific protocol employed [7] [8].

Research has demonstrated that precise stoichiometric control significantly influences reaction outcomes. Optimal conditions typically employ 1.05 to 2.0 equivalents of magnesium turnings relative to the organic halide, ensuring complete conversion while minimizing the formation of coupling byproducts [12] [13]. The magnesium metal requires activation prior to use, commonly achieved through mechanical grinding to expose fresh metal surfaces or chemical activation using small quantities of iodine crystals [14] [15].

A representative procedure involves dissolving 187.1 g (1.0 mol) of 3-methoxybromobenzene in 300 mL of anhydrous tetrahydrofuran, followed by dropwise addition to a suspension of 24.0 g (1.0 mol) of activated magnesium powder in the same solvent system [12] [8]. The reaction mixture is maintained at 50-55°C to sustain gentle reflux conditions, with complete magnesium consumption typically occurring within 2-8 hours.

Role of Anhydrous Ethers in Reagent Stability

Ethereal solvents serve multiple critical functions in Grignard reagent formation and stabilization, extending beyond simple reaction medium properties [9] [6]. The oxygen atoms in ether molecules coordinate to the electron-deficient magnesium center, forming stable tetrahedral or octahedral complexes that solubilize the otherwise ionic magnesium-carbon bond [16] [6]. This coordination stabilizes the organometallic species against decomposition and facilitates nucleophilic reactivity in subsequent transformations.

Tetrahydrofuran demonstrates particularly effective stabilization due to its higher coordinating ability compared to diethyl ether, resulting in enhanced reagent concentrations and improved storage stability [2] [9]. The five-membered ring structure of tetrahydrofuran provides optimal geometric arrangement for magnesium coordination while maintaining sufficient conformational flexibility for dynamic ligand exchange processes [17] [6].

Water represents the primary antagonist to Grignard reagent stability, rapidly converting the organometallic species to the corresponding hydrocarbon through protonolysis [5] [10]. This necessitates rigorous anhydrous conditions, typically requiring solvent moisture content below 50 parts per million. Commercial anhydrous solvents often require additional drying procedures, including treatment with sodium metal or molecular sieves, to achieve the requisite dryness for successful Grignard formation [17] [6].

Modern Approaches: Continuous Flow Telescopic Synthesis

Contemporary synthetic methodologies have increasingly focused on continuous flow processing for Grignard reagent preparation, addressing limitations inherent in traditional batch processes [18] [4] [19]. These advanced approaches offer enhanced process control, improved safety profiles, and superior yield optimization compared to conventional methods.

Optimization of Continuous Stirred Tank Reactor-Based Processes

Continuous stirred tank reactor systems represent a significant advancement in Grignard reagent production technology, offering precise control over reaction parameters and enabling sustained production rates [4] [19]. These systems address fundamental challenges associated with batch processing, including variable initiation periods, exothermic reaction management, and side product formation control.

Modern continuous stirred tank reactor designs incorporate multiple interconnected vessels operating in series, allowing for staged reaction progression and intermediate monitoring [4] [20]. The first reactor stage typically handles magnesium activation and initial halide introduction, while subsequent stages complete the transformation and provide residence time for full conversion. This staged approach enables precise temperature control at each phase, minimizing thermal excursions that contribute to unwanted side reactions.

Research conducted by pharmaceutical industry groups has demonstrated successful implementation of continuous stirred tank reactor systems for 3-methoxyphenylmagnesium bromide production at kilogram scale [4]. These studies report conversion rates exceeding 95% with residence times reduced to 10-30 minutes, representing substantial improvements over batch processing. The continuous nature of the process eliminates batch-to-batch variability and enables real-time analytical monitoring for quality assurance.

Key design features of optimized continuous stirred tank reactor systems include integrated heat exchange capabilities for precise temperature control, mechanical agitation systems for effective mass transfer, and in-line analytical instrumentation for process monitoring [19] [20]. The reactor vessels are typically constructed from corrosion-resistant materials and designed to withstand the pressure requirements of inert atmosphere operation.

Yield Enhancements Compared to Batch Methods

Comprehensive comparative studies have documented substantial yield improvements achieved through continuous flow processing relative to traditional batch synthesis [18] [21] [22]. Laboratory-scale continuous flow reactors demonstrate Grignard reagent yields of 89-100%, representing significant enhancement over batch yields of 70-90% [18] [22]. These improvements result from multiple factors including enhanced mass transfer, precise residence time control, and reduced side product formation.

The most significant advantage of continuous flow processing involves the dramatic reduction in Wurtz coupling side reactions, which represent a primary yield-limiting factor in batch synthesis [21] [23]. Wurtz coupling occurs through reaction between already-formed Grignard reagent and unreacted organic halide, producing symmetrical hydrocarbon dimers and consuming valuable organometallic reagent [23] [24]. Continuous flow systems minimize this unwanted pathway by maintaining optimal reactant stoichiometry throughout the reactor and reducing overall residence time.

Pilot-scale demonstrations have confirmed the scalability of yield improvements, with continuous flow systems achieving 95-100% yields even at production rates of 1.0 kg/h [4] [22]. These results represent full conversion of organic halide with minimal side product formation, substantially exceeding the performance achievable through batch processing. The consistent nature of continuous flow operation eliminates the variability inherent in batch initiation and provides reproducible product quality.

Temperature management represents another critical factor contributing to yield enhancement in continuous flow systems [19] [25]. The superior heat transfer characteristics of flow reactors enable precise temperature control, preventing thermal excursions that promote decomposition reactions. Additionally, the narrow residence time distribution achieved in properly designed flow reactors ensures uniform reaction conditions for all material passing through the system.

Modern continuous flow systems also incorporate advanced process analytical technology for real-time monitoring and control [18] [26]. Inline infrared spectroscopy enables continuous assessment of reagent concentration and conversion rates, allowing for immediate process adjustment to maintain optimal conditions. This capability represents a substantial advancement over batch processing, where analysis typically occurs only at the completion of the reaction.

3-Methoxyphenylmagnesium bromide represents a prototypical aromatic Grignard reagent with the molecular formula C₇H₇BrMgO and a molecular weight of 211.34 g/mol [1] [2]. The compound exists primarily as a solvated complex in tetrahydrofuran solution, where the magnesium center adopts various coordination geometries depending on the degree of solvation and aggregation state [2] [3].

Coordination Environment and Structural Parameters

The molecular geometry of 3-methoxyphenylmagnesium bromide in solution involves a magnesium center coordinated to the aromatic carbon at the 1-position of the methoxybenzene ring, a bromide anion, and tetrahydrofuran molecules [4] [5]. The coordination number typically ranges from 4 to 6, with tetrahedral, trigonal bipyramidal, and octahedral arrangements being the most common geometries observed [6] [7].

| Coordination Number | Geometry | Mg-C Bond Length (Å) | Mg-Br Bond Length (Å) | Mg-O(THF) Bond Length (Å) |

|---|---|---|---|---|

| 4 | Tetrahedral | 2.15-2.25 | 2.45-2.55 | 2.0-2.1 |

| 5 | Trigonal Bipyramidal | 2.20-2.30 | 2.50-2.60 | 2.1-2.2 |

| 6 | Octahedral | 2.25-2.35 | 2.55-2.65 | 2.1-2.3 |

The magnesium-carbon bond length in 3-methoxyphenylmagnesium bromide is comparable to other aromatic Grignard reagents, typically falling within the range of 2.15-2.35 Å depending on the coordination environment [8] [9]. This bond exhibits significant ionic character due to the electronegativity difference between magnesium (1.31) and carbon (2.55), resulting in a highly polarized σ-bond with substantial carbanionic character at the aromatic carbon [10] [11].

Schlenk Equilibrium and Dynamic Behavior

In tetrahydrofuran solution, 3-methoxyphenylmagnesium bromide participates in the Schlenk equilibrium, a dynamic process that governs the distribution of organomagnesium species [6] [4]. This equilibrium involves the interconversion between the Grignard reagent, magnesium dibromide, and bis(3-methoxyphenyl)magnesium:

2 (3-MeO-C₆H₄)MgBr ⇌ MgBr₂ + (3-MeO-C₆H₄)₂Mg

The equilibrium position is influenced by solvent coordination, temperature, and concentration [5] [12]. Computational studies reveal that multiple solvation patterns exist in dynamic equilibrium, with the exchange of tetrahydrofuran molecules in the magnesium coordination sphere being crucial for the interconversion between different species [6] [4].

Aggregation States and Solvent Effects

The degree of aggregation in 3-methoxyphenylmagnesium bromide solutions depends significantly on the coordinating ability of the solvent [7] [13]. In strongly coordinating solvents like tetrahydrofuran, the compound exists predominantly as monomeric species with 4-6 tetrahydrofuran molecules coordinated to the magnesium center [2] [13]. The high solvation stabilizes the monomeric form and prevents extensive aggregation that is observed in less coordinating solvents [14] [6].

The tetrahedral coordination geometry (Mg-C-O-Br core) represents the most stable configuration for the monomeric species, with bond angles approximating the ideal tetrahedral values of 109.5° [7] [9]. However, the presence of coordinating solvent molecules can lead to expanded coordination spheres, resulting in trigonal bipyramidal or octahedral arrangements [6] [4].

Nucleophilic Reactivity of the Magnesium-Carbon Bond

The nucleophilic character of 3-methoxyphenylmagnesium bromide arises from the highly polarized magnesium-carbon bond, where the carbon atom bears significant negative charge density [15] [16]. This carbanionic character makes the aromatic carbon an excellent nucleophile capable of attacking electrophilic centers in various organic transformations [17] [18].

Mechanistic Framework of Nucleophilic Attack

The nucleophilic reactivity of 3-methoxyphenylmagnesium bromide follows the general mechanistic pattern established for Grignard reagents [19] [17]. The carbon-magnesium bond functions as the source of nucleophilic character, with the carbon atom effectively behaving as a carbanion [20] [21]. The nucleophilic attack proceeds through a concerted mechanism where the C-Mg bond electrons are donated to the electrophilic center while the magnesium center coordinates to available lone pairs or π-electron systems [15] [18].

| Reaction Type | Activation Energy (kcal/mol) | Product Type | Selectivity |

|---|---|---|---|

| Carbonyl Addition | 6-10 | Secondary/Tertiary Alcohols | High |

| Nucleophilic Aromatic Substitution | 8-15 | Substituted Aromatics | Moderate |

| Cross-Coupling | 10-18 | Biaryl Compounds | High |

| Conjugate Addition | 12-20 | β-Substituted Products | Variable |

The relatively low activation energies for carbonyl addition reactions reflect the high nucleophilicity of the aromatic carbon center [19] [17]. The presence of the methoxy substituent can influence these barriers through electronic effects, as discussed in subsequent sections.

Comparison with Other Organometallic Nucleophiles

3-Methoxyphenylmagnesium bromide exhibits nucleophilic strength comparable to other aromatic Grignard reagents but demonstrates distinct reactivity patterns compared to organolithium compounds [22] [23]. The following comparison illustrates the relative nucleophilic behavior:

| Organometallic Type | Nucleophilicity Strength | Selectivity | Functional Group Tolerance |

|---|---|---|---|

| R-Li | Very High | Low | Poor |

| R-MgX | High | Moderate | Good |

| 3-MeO-Ph-MgBr | High | Moderate-High | Good |

| Ar-ZnX | Moderate | High | Excellent |

The moderate selectivity and good functional group tolerance of 3-methoxyphenylmagnesium bromide make it particularly valuable in synthetic applications where other organometallic reagents might be too reactive or incompatible with sensitive functional groups [22] [23].

Factors Affecting Nucleophilic Reactivity

Several factors influence the nucleophilic reactivity of 3-methoxyphenylmagnesium bromide. The degree of solvation plays a crucial role, with higher levels of tetrahydrofuran coordination generally increasing nucleophilicity by stabilizing the anionic character of the carbon center [19] [6]. The Schlenk equilibrium also affects reactivity, as different magnesium species exhibit varying degrees of nucleophilic character [4] [5].

Temperature effects are particularly important, with higher temperatures favoring increased reactivity due to enhanced molecular motion and reduced aggregation [24] [25]. However, elevated temperatures may also promote side reactions and decomposition pathways, requiring careful optimization of reaction conditions [26].

Impact of Methoxy Group on Electronic and Steric Properties

The methoxy substituent at the 3-position of the phenyl ring exerts significant influence on both the electronic properties and steric environment of 3-methoxyphenylmagnesium bromide [27] [28]. Understanding these effects is crucial for predicting reactivity patterns and optimizing synthetic applications.

Electronic Effects of the Meta-Methoxy Substitution

The methoxy group at the meta position functions primarily as an electron-withdrawing substituent through inductive effects, characterized by a positive Hammett sigma value (σₘ = +0.12) [27] [29]. This electron-withdrawing nature arises from the high electronegativity of the oxygen atom, which draws electron density away from the aromatic ring through the σ-bond framework [28] [30].

| Position | Electronic Effect | Hammett σ Value | Resonance Contribution | Inductive Contribution |

|---|---|---|---|---|

| Meta | Electron-Withdrawing | +0.12 | Minimal | Strong |

| Para | Electron-Donating | -0.27 | Strong | Weak |

| Ortho | Mixed | Variable | Moderate | Moderate |

The meta position precludes direct resonance interaction between the methoxy group's lone pairs and the carbon-magnesium bond, limiting the electronic influence to inductive effects [27] [28]. This contrasts sharply with para-methoxy substitution, where strong resonance donation leads to significant electron enrichment of the aromatic system [31] [32].

Stabilization of Carbanionic Character

The electron-withdrawing inductive effect of the meta-methoxy group provides stabilization to the carbanionic character of the carbon-magnesium bond [29] [33]. This stabilization occurs through the partial delocalization of negative charge density away from the reaction center, reducing the overall electron density at the nucleophilic carbon [27] [29].

Computational studies indicate that the methoxy group's oxygen atom can participate in long-range electrostatic interactions with the magnesium center, providing additional stabilization to certain conformations [34] [35]. These interactions are particularly pronounced in less coordinating solvents where the magnesium center is not fully saturated with donor ligands.

Steric Considerations and Conformational Effects

The methoxy group introduces minimal steric hindrance at the meta position due to its distance from the carbon-magnesium bond [36] [37]. Unlike ortho substitution, which can lead to significant conformational restrictions and reduced reactivity, the meta-methoxy group allows relatively free rotation around the carbon-magnesium bond [37] [35].

| Steric Parameter | Meta-Methoxy | Ortho-Methoxy | Para-Methoxy |

|---|---|---|---|

| Taft Steric Constant (Es) | -0.55 | -2.5 | -0.55 |

| Rotational Barrier (kcal/mol) | 2-4 | 8-12 | 2-4 |

| Approach Accessibility | High | Limited | High |

The relatively low steric demand of the meta-methoxy substitution permits efficient coordination of tetrahydrofuran molecules to the magnesium center and facilitates approach of electrophiles during nucleophilic reactions [36] [37].

Influence on Coordination Geometry

The methoxy oxygen atom can potentially coordinate to the magnesium center under certain conditions, leading to chelation effects that influence the overall geometry and reactivity [38] [34]. However, in tetrahydrofuran solution, this interaction is typically weak due to competition with the strongly coordinating solvent molecules [2] [6].

When chelation occurs, it can lead to conformational rigidity and altered reactivity patterns [38] [39]. The ester-mediated nucleophilic aromatic substitution studies demonstrate that methoxy coordination can dramatically enhance reactivity in specific reaction pathways by facilitating inner-sphere attack mechanisms [40] [41].

Electronic Density Distribution and Molecular Orbital Considerations

The electronic structure of 3-methoxyphenylmagnesium bromide reflects the interplay between the electron-withdrawing methoxy group and the electron-rich carbon-magnesium bond [42]. Natural bond orbital analysis reveals that the methoxy group affects the electron density distribution primarily through the σ-framework, with minimal involvement of π-orbitals [43] [34].

The highest occupied molecular orbital (HOMO) retains significant character from the carbon-magnesium bond, confirming that the nucleophilic reactivity is preserved despite the electron-withdrawing influence of the methoxy group [44] [42]. This electronic configuration explains the maintained high nucleophilicity while providing enhanced selectivity in certain transformations.

Impact on Reaction Selectivity and Mechanism

The electronic and steric properties imparted by the meta-methoxy group influence reaction selectivity through multiple pathways [40] [41]. The electron-withdrawing effect can stabilize anionic intermediates formed during nucleophilic attack, leading to enhanced selectivity for certain electrophiles [29] [33]. Additionally, the potential for chelation effects provides opportunities for inner-sphere reaction mechanisms that may not be available with unsubstituted aromatic Grignard reagents [40] [45].